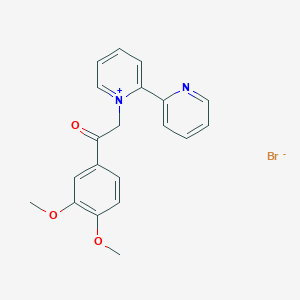
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both pyridinium and dimethoxyphenyl groups, suggests potential utility in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and bromination, to yield the final product. Common reaction conditions include the use of organic solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium chloride
- 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium iodide
Comparison
Compared to its analogs, 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide may exhibit unique properties due to the presence of the bromide ion. This can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
853349-30-1 |
|---|---|
Molecular Formula |
C20H19BrN2O3 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-pyridin-2-ylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H19N2O3.BrH/c1-24-19-10-9-15(13-20(19)25-2)18(23)14-22-12-6-4-8-17(22)16-7-3-5-11-21-16;/h3-13H,14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YIUUJNOIPGANBW-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C[N+]2=CC=CC=C2C3=CC=CC=N3)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


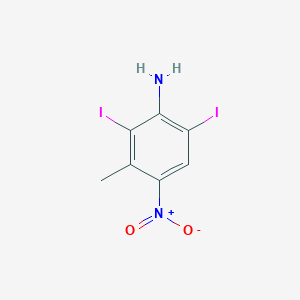
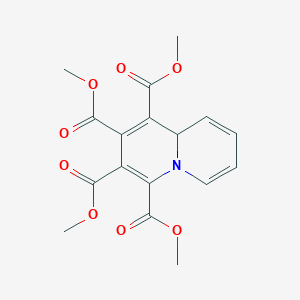
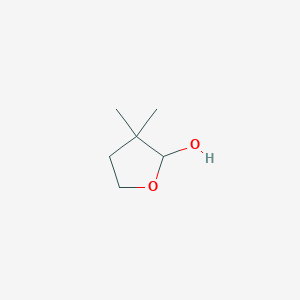
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)
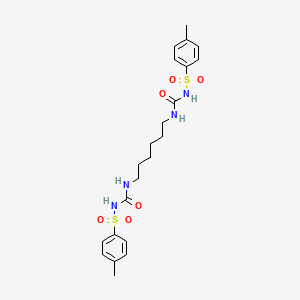

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
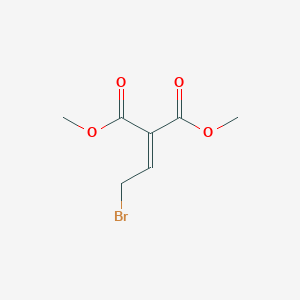

![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)



